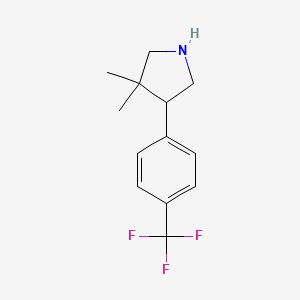

3,3-Dimethyl-4-(4-(Trifluormethyl)phenyl)pyrrolidin

Übersicht

Beschreibung

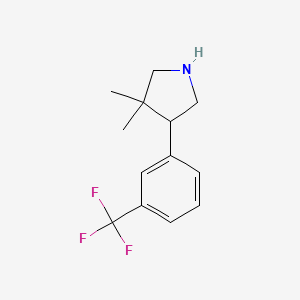

“3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . This compound is available for pharmaceutical testing .

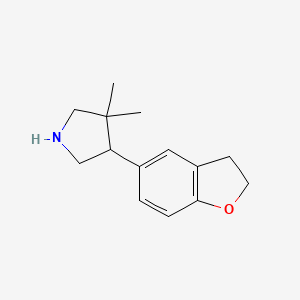

Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Chemical Reactions Analysis

While specific chemical reactions involving “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” are not available, it’s worth noting that trifluoromethylpyridines and their derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries .

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Der Pyrrolidinring, eine Kernstruktur in dieser Verbindung, ist ein vielseitiges Gerüst in der medizinischen Chemie. Er wird häufig zur Herstellung biologisch aktiver Verbindungen verwendet, da er den Pharmakophorraum effizient erforschen, zur Stereochemie beitragen und die dreidimensionale Abdeckung erhöhen kann . Diese Verbindung kann bei der Entwicklung neuer Arzneikandidaten mit unterschiedlichen biologischen Profilen verwendet werden, insbesondere aufgrund der Stereogenität der Kohlenstoffe, die zu verschiedenen Bindungsmodi an enantioselektive Proteine führen können.

Steigerung der pharmakologischen Aktivität

Die in dieser Verbindung vorhandene Trifluormethylgruppe (-CF3) ist dafür bekannt, die pharmakologische Aktivität zu verstärken. Sie ist ein häufiges Merkmal in von der FDA zugelassenen Medikamenten und trägt zu deren Wirksamkeit bei . Das Vorhandensein dieser Gruppe in 3,3-Dimethyl-4-(4-(Trifluormethyl)phenyl)pyrrolidin könnte möglicherweise genutzt werden, um neue Medikamente mit verbesserten Aktivitätsprofilen zu entwickeln.

Strukturelle Vielfalt in Arzneimittelmolekülen

Der gesättigte Charakter des Pyrrolidinrings ermöglicht eine größere strukturelle Vielfalt in Arzneimittelmolekülen. Diese Vielfalt ist entscheidend für die Entwicklung von Verbindungen mit einzigartigen biologischen Aktivitäten und kann entscheidend sein, um die Arzneimittelresistenz zu überwinden .

Einfluss auf ADME/Tox-Profile

Die Einführung heteroatomarer Fragmente, wie z. B. des Pyrrolidinrings und der Trifluormethylgruppe, kann physikalisch-chemische Parameter verändern und die ADME/Tox-Profile (Absorption, Distribution, Metabolismus, Exkretion/Toxikologie) von Arzneikandidaten verbessern . Diese Verbindung könnte verwendet werden, um diese Effekte zu untersuchen und die Arzneimitteleigenschaften zu optimieren.

Enantioselektive Bindungsstudien

Aufgrund der Stereogenität des Pyrrolidinrings kann this compound verwendet werden, um die enantioselektive Bindung an Proteine zu untersuchen. Dies ist wichtig, um die Pharmakodynamik von Arzneikandidaten zu verstehen und zielgerichtetere Therapien zu entwickeln .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Without specific information on “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine”, it’s challenging to describe its exact mode of action. Pyrrolidine derivatives have been shown to interact with their targets in a way that depends on the spatial orientation of substituents and the different binding mode to enantioselective proteins .

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of biological activities .

Action Environment

The steric factors and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Zukünftige Richtungen

Trifluoromethylpyridines and their derivatives, which share a similar structural motif with “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine”, are expected to have many novel applications discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemische Analyse

Biochemical Properties

3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to certain receptors, making it a potential candidate for drug development .

Cellular Effects

The effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . Furthermore, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . The trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s stability and binding affinity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biochemical properties, which can impact the overall outcome of experiments .

Dosage Effects in Animal Models

The effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced anxiety . At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety . Additionally, it can alter metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed to various tissues, including the brain, liver, and kidneys . The compound’s localization and accumulation in these tissues can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, the compound may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic uses.

Eigenschaften

IUPAC Name |

3,3-dimethyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLPYKAEKYUGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

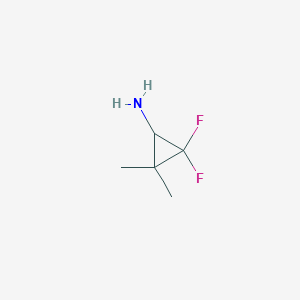

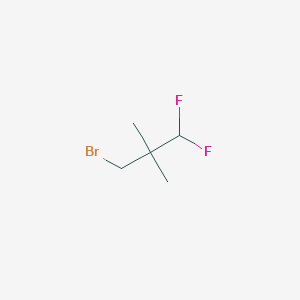

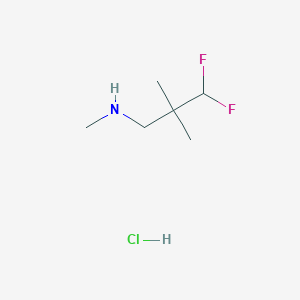

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)

![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)

![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)